molecular formula C7H12N4S B13355738 N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine CAS No. 84890-64-2

N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine

Cat. No.: B13355738
CAS No.: 84890-64-2
M. Wt: 184.26 g/mol
InChI Key: OCCPOLWUIONMFI-UHFFFAOYSA-N
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Description

Properties

CAS No.

84890-64-2

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

4-N,6-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4S/c1-8-5-4-6(9-2)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)

InChI Key

OCCPOLWUIONMFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)SC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common method involves the methylation of 2-mercaptopyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N⁴,N⁶-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
  • Synonyms: AGN-PC-0JWHRW, CTK7B5257, MFCD02091239 .
  • Molecular Formula : C₇H₁₁N₅S.
  • CAS Registry Number : 84890-64-2.

Structural Features: The compound features a pyrimidine core with dimethylamine groups at positions 4 and 6 and a methylsulfanyl (-SMe) substituent at position 2.

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Electronic Effects

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound -NMe₂ (4,6), -SMe (2) C₇H₁₁N₅S Electron-withdrawing -SMe enhances stability; dimethylamine aids solubility .
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine -NO₂ (5), -Ph (4,6) C₁₆H₁₃N₅O₂ Nitro group increases electrophilicity; bulky phenyl groups reduce solubility.
N⁶-(3-Chlorophenyl)pyrimidine-4,6-diamine -Cl (3-Ph), -NH₂ (4,6) C₁₀H₉ClN₄ Chlorophenyl group introduces steric hindrance and lipophilicity.
GS39783 -NO₂ (5), -SMe (2), -C₅H₉ (4,6) C₁₇H₂₅N₅O₂S Dicyclopentylamine and nitro groups enhance GABAB receptor modulation.

Key Observations :

  • Electron-Withdrawing Groups: The -SMe group in the target compound provides moderate electron withdrawal, whereas the -NO₂ group in GS39783 and 5-nitro derivatives significantly increases electrophilicity, influencing reactivity in substitution reactions .
  • Steric Effects : Bulky substituents (e.g., dicyclopentyl in GS39783) improve receptor binding but reduce aqueous solubility compared to dimethylamine groups in the target compound .

Key Observations :

  • Receptor Specificity : GS39783’s nitro and dicyclopentyl groups are critical for GABAB receptor modulation, a feature absent in the target compound .
  • Structural Complexity : Fused heterocycles (e.g., pyrazolo-pyrimidine in ) often exhibit higher target selectivity but require complex synthesis.

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted)
Target Compound 213.26 Not reported Moderate (polar solvents)
GS39783 367.48 Not reported Low (lipophilic substituents)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine 178.19 >250 Low (crystalline solid)
N⁶-(4-Aminophenyl)-trimethylpyrimidine 243.31 435.5 (bp) Low (high boiling point)

Key Observations :

  • Solubility : The target compound’s dimethylamine groups likely improve solubility in polar solvents compared to GS39783 or phenyl-substituted derivatives.
  • Thermal Stability : Higher molecular weight compounds (e.g., ) exhibit elevated boiling points due to increased van der Waals interactions.

Biological Activity

N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are integral components of nucleic acids and have been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

  • Molecular Formula : C7H10N4S
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 35144-22-0

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrimidine ring followed by methylation and sulfanylation reactions. The synthetic pathways often utilize starting materials such as substituted aromatic aldehydes and methyl ketones.

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study evaluating various pyrimidine compounds found that those with methylsulfanyl substitutions showed enhanced efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

Anticancer Properties

Recent investigations into the anticancer potential of this compound revealed promising results. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to alter cell cycle distribution was noted, with an increase in cells arrested in the G1 phase and a decrease in S and G2/M phases, indicating a potential mechanism for its antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidines are well-documented. This compound has shown potential in reducing inflammation markers in experimental models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Antimicrobial Evaluation :
    • A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    • Results indicated that the compound effectively inhibited bacterial growth within a specific concentration range.
  • Anticancer Studies :
    • In vitro assays on HepG2 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity.
    • Flow cytometry analysis confirmed changes in cell cycle dynamics consistent with apoptosis induction.
  • Anti-inflammatory Research :
    • Experimental models demonstrated a marked decrease in edema formation when treated with the compound, alongside reduced levels of inflammatory mediators such as TNF-alpha and IL-6.

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